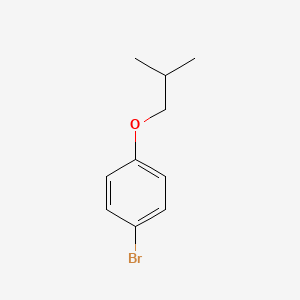

1-Bromo-4-isobutoxybenzene

Description

1-Bromo-4-isobutoxybenzene is a brominated aromatic ether characterized by a bromine atom and an isobutoxy group (-OCH2CH(CH3)2) at the para positions of the benzene ring. This compound is structurally related to 1-bromo-4-isopropoxybenzene (CAS 6967-88-0), which features an isopropoxy (-OCH(CH3)2) group instead . The isobutoxy substituent likely enhances lipophilicity compared to shorter-chain alkoxy analogs, making it valuable in organic synthesis, particularly in cross-coupling reactions or as an intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1-bromo-4-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAIALVMJJUXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571492 | |

| Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30752-23-9 | |

| Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-isobutoxybenzene can be synthesized through the bromination of 4-isobutoxybenzene. The reaction typically involves the use of bromine or a brominating agent such as sodium bromide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination at the para position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-isobutoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

Substitution Reactions: Products vary depending on the nucleophile used, such as 4-isobutoxyphenol when hydroxide is the nucleophile.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.

Scientific Research Applications

1-Bromo-4-isobutoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-isobutoxybenzene in chemical reactions involves the formation of reactive intermediates. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

The following table and analysis compare 1-bromo-4-isobutoxybenzene with structurally related brominated benzene derivatives, emphasizing substituent effects, applications, and safety profiles.

Table 1: Key Properties of this compound and Analogous Compounds

Structural and Reactivity Comparisons

Halogen vs. Alkoxy Substituents

- 1-Bromo-4-iodobenzene : The iodine atom (larger, polarizable) facilitates nucleophilic aromatic substitution (NAS) more readily than bromine, making it useful in Suzuki-Miyaura couplings .

- 4-Bromobenzyl bromide : The benzylic bromine is highly reactive in alkylation reactions, contrasting with the inert aryl bromine in this compound .

Electron-Donating vs. Electron-Withdrawing Groups

- The isobutoxy group in this compound is electron-donating, activating the ring toward electrophilic substitution. In contrast, electron-withdrawing groups (e.g., -NO2 in 1-(4-Bromobutoxy)-4-nitrobenzene, CAS 55502-03-9) deactivate the ring .

Multi-Substituted Derivatives

- 4-Bromo-1-fluoro-2-methoxybenzene : The fluorine atom (strongly electron-withdrawing) and methoxy group (electron-donating) create regioselective reactivity patterns, useful in pharmaceutical synthesis .

Biological Activity

1-Bromo-4-isobutoxybenzene (CAS Number: 30752-23-9) is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, metabolic pathways, and toxicological data, supported by various research findings and case studies.

- Molecular Formula : C10H13BrO

- Molecular Weight : 229.12 g/mol

- Boiling Point : Approximately 230 °C

- Solubility : Insoluble in water, soluble in organic solvents

Biological Activity Overview

This compound is primarily studied for its interactions with biological systems, particularly its effects on enzyme activities and potential toxicity.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's role as an inhibitor of cytochrome P450 enzymes, specifically:

- CYP1A2 : Inhibits activity, potentially affecting drug metabolism.

- CYP2D6 : Inhibitory effects noted, which may influence pharmacokinetics of co-administered drugs.

These interactions suggest that this compound could alter the metabolism of various therapeutic agents, necessitating caution in concurrent administration.

Toxicological Data

Toxicity assessments have been conducted to evaluate the safety profile of this compound. The following table summarizes key findings from acute toxicity studies:

| Study Type | Dose (mg/kg) | Observed Effects | Reference |

|---|---|---|---|

| Acute Oral Lethality Study | 1000 - 3000 | Weight loss, lethargy, tremors | |

| Inhalation Toxicity Study | 7.1 - 26 mg/L | Respiratory distress, neurological symptoms |

Case Studies

In a notable case study involving animal models, exposure to high concentrations of the compound resulted in significant alterations in liver enzyme activities, indicating potential hepatotoxicity. Recovery to baseline enzyme levels was observed post-exposure, suggesting reversible effects under certain conditions .

Pharmacokinetics

The pharmacokinetic profile indicates a moderate absorption rate with significant distribution into fatty tissues and organs such as the liver and kidneys. The compound exhibits a log partition coefficient (Log P) of approximately 3.85, indicating moderate lipophilicity which may enhance its bioavailability in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.